4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with β-diketones. This reaction can be catalyzed by various agents, including transition metals and photoredox catalysts . The process generally follows these steps:
Formation of Hydrazone: Hydrazine derivatives react with β-diketones to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form the pyrazole ring.
Functionalization: Introduction of the ethyl and isopropyl groups at the respective positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[3][3].
Scientific Research Applications
4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethyl-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-6-7(5(2)3)10-11-8(6)9(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
DACGJAIOPLBEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1C(=O)O)C(C)C |
Origin of Product |
United States |
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